molecular formula C17H19NO2 B2630339 N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide CAS No. 2411289-76-2

N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide

Cat. No. B2630339
CAS RN: 2411289-76-2
M. Wt: 269.344
InChI Key: DQVJBTDNWGZONQ-UHFFFAOYSA-N
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Description

N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug synthesis and biological research. This compound is commonly referred to as BDP and is a member of the but-2-ynamide family of compounds. BDP is synthesized through a multistep process that involves the use of various reagents and catalysts.

Scientific Research Applications

BDP has shown potential applications in drug synthesis and biological research. It has been used as a building block in the synthesis of various compounds such as pyranopyrazoles and pyrazolopyridines, which have shown promising biological activities. BDP has also been used as a ligand in the synthesis of metal complexes that have shown potential applications in catalysis and as antimicrobial agents. In biological research, BDP has been used as a tool to study the mechanism of action of various enzymes and proteins.

Mechanism Of Action

The mechanism of action of BDP is not well understood. However, it is believed to act as an inhibitor of various enzymes and proteins by binding to their active sites. This binding results in the inhibition of the enzyme or protein's activity, leading to various biological effects.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BDP has antimicrobial activity against various bacterial strains. It has also been shown to have anticancer activity against various cancer cell lines. In vivo studies have shown that BDP has analgesic and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of BDP is its versatility in drug synthesis and biological research. It can be used as a building block in the synthesis of various compounds and as a ligand in the synthesis of metal complexes. However, one limitation of BDP is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are various future directions for the research and development of BDP. One direction is the synthesis of new compounds using BDP as a building block. These compounds could have potential applications in drug synthesis and biological research. Another direction is the development of new metal complexes using BDP as a ligand. These complexes could have potential applications in catalysis and as antimicrobial agents. Additionally, further studies are needed to understand the mechanism of action of BDP and its potential applications in various biological systems.

Synthesis Methods

The synthesis of BDP involves a multistep process that requires the use of various reagents and catalysts. The first step involves the reaction of 3,6-dihydro-2H-pyran-5-carboxaldehyde with benzylamine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the intermediate compound. The final step involves the reaction of the intermediate compound with N-bromosuccinimide in the presence of a catalyst such as copper(II) sulfate to form BDP.

properties

IUPAC Name

N-benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-7-17(19)18(12-15-8-4-3-5-9-15)13-16-10-6-11-20-14-16/h3-5,8-10H,6,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVJBTDNWGZONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CCCOC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide

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